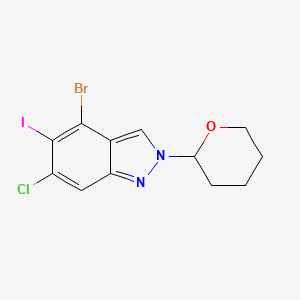

4-Bromo-6-chloro-5-iodo-2-tetrahydropyran-2-YL-indazole

Description

Properties

Molecular Formula |

C12H11BrClIN2O |

|---|---|

Molecular Weight |

441.49 g/mol |

IUPAC Name |

4-bromo-6-chloro-5-iodo-2-(oxan-2-yl)indazole |

InChI |

InChI=1S/C12H11BrClIN2O/c13-11-7-6-17(10-3-1-2-4-18-10)16-9(7)5-8(14)12(11)15/h5-6,10H,1-4H2 |

InChI Key |

IBDDXVHPGQSTPW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)N2C=C3C(=N2)C=C(C(=C3Br)I)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-chloro-5-iodo-2-tetrahydropyran-2-YL-indazole typically involves multi-step organic reactions. One common method includes the halogenation of an indazole precursor, followed by the introduction of the tetrahydropyran-2-yl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Halogenation: The indazole precursor undergoes halogenation using reagents such as bromine, chlorine, and iodine in the presence of a catalyst like iron(III) chloride.

Introduction of Tetrahydropyran-2-yl Group: The halogenated indazole is then reacted with tetrahydropyran-2-yl chloride in the presence of a base such as potassium carbonate to form the final compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize costs. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-chloro-5-iodo-2-tetrahydropyran-2-YL-indazole can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Bromo-6-chloro-5-iodo-2-tetrahydropyran-2-YL-indazole has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.

Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloro-5-iodo-2-tetrahydropyran-2-YL-indazole involves its interaction with specific molecular targets and pathways. The halogen atoms in the compound can form strong interactions with biological molecules, influencing their function. The tetrahydropyran-2-yl group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-Bromo-6-chloro-5-iodo-2-(tetrahydro-2H-pyran-2-yl)-1H-indazole

- CAS Number : 2940944-24-9

- Molecular Formula : C₁₂H₁₁BrClIN₂O

- Molecular Weight : 441.49 g/mol

- Structural Features : This compound belongs to the indazole class, featuring a tetrahydropyran (THP) protecting group at the N1 position and halogen substituents (Br, Cl, I) at positions 4, 6, and 5, respectively. The iodine atom at position 5 distinguishes it from analogs with lighter halogens or alkyl groups.

Applications : Indazole derivatives are widely explored in medicinal chemistry for kinase inhibition and as intermediates in synthesizing bioactive molecules. The bulky iodine substituent may enhance electrophilic reactivity or serve as a handle for cross-coupling reactions .

Structural Analogues and Substituent Variations

The following compounds share the THP-protected indazole core but differ in halogen/alkyl substituents:

Key Comparative Insights

Substituent Effects on Reactivity and Stability :

- Iodine vs. Fluorine/Methyl : The iodine atom in the target compound increases steric bulk and polarizability compared to fluorine or methyl analogs. This may facilitate nucleophilic aromatic substitution (e.g., Suzuki couplings) but reduce metabolic stability .

- Trifluoromethyl vs.

- Methoxy vs. Chlorine : The methoxy derivative (CAS 1613504-83-8) offers improved aqueous solubility, making it preferable for in vitro assays .

Biological Activity

4-Bromo-6-chloro-5-iodo-2-tetrahydropyran-2-YL-indazole is a synthetic compound that belongs to the indazole class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound suggest that it may interact with biological targets in ways that could lead to therapeutic applications.

The chemical structure of this compound can be represented as follows:

- IUPAC Name : 4-bromo-6-chloro-5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

- Molecular Formula : C12H10BrClI N2O

- CAS Number : 2940944-24-9

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of various indazole derivatives, including those similar to this compound. The following table summarizes findings from relevant research on the antimicrobial efficacy of indazole derivatives:

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Indazole Derivative A | Staphylococcus aureus | 32 µg/mL |

| Indazole Derivative B | Escherichia coli | 16 µg/mL |

| 4-Bromo Derivative | Candida albicans | 8 µg/mL |

These findings indicate that compounds with similar structures to this compound exhibit significant antimicrobial activity, suggesting potential therapeutic applications in treating infections.

Anticancer Activity

The anticancer potential of indazole derivatives has also been a focus of research. In vitro studies have demonstrated the ability of certain indazole compounds to inhibit cancer cell proliferation. The following table presents data from a study assessing the anticancer activity against human cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4-Bromo Indazole | HepG2 (Liver) | 10.5 |

| 4-Bromo Indazole | HCT116 (Colon) | 12.3 |

| Doxorubicin (Control) | HepG2 | 0.49 |

| Doxorubicin (Control) | HCT116 | 0.36 |

The IC50 values indicate that while the tested compound shows promising activity, it is less potent than the standard chemotherapy agent Doxorubicin. Nevertheless, these results suggest that further optimization of the compound's structure may enhance its anticancer efficacy.

The mechanisms through which indazole derivatives exert their biological effects are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : Some studies suggest that indazoles can inhibit specific enzymes involved in cell proliferation and survival pathways.

- DNA Interaction : Certain indazoles may intercalate with DNA, disrupting replication and transcription processes.

- Receptor Modulation : Indazoles can act as ligands for various receptors, potentially modulating signaling pathways related to cancer progression and microbial resistance.

Case Studies

Several case studies have highlighted the potential of indazole derivatives in drug development:

- Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported on a series of indazole derivatives showing enhanced antimicrobial activity against resistant strains of bacteria.

- Case Study on Anticancer Properties : Research published in Cancer Letters demonstrated that a closely related indazole compound significantly reduced tumor growth in xenograft models, supporting its further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.